(3S)-4-fluoro-3-hydroxybutanoicacid
Description
(3S)-4-Fluoro-3-hydroxybutanoic acid is a fluorinated β-hydroxy carboxylic acid with the molecular formula C₄H₇FO₃ and a molecular weight of 138.11 g/mol. Its stereochemistry at the third carbon (S-configuration) and the presence of both hydroxyl (-OH) and fluorine substituents make it a structurally unique compound. This compound is of interest in medicinal chemistry and drug development, particularly as a precursor for synthesizing chiral intermediates or bioactive molecules .
Properties
IUPAC Name |
(3S)-4-fluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLQDVHXXIUMW-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination Strategies
Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® is a cornerstone for introducing fluorine at the C4 position. A representative protocol involves the regioselective enolization of a β-keto ester precursor under kinetic conditions, followed by fluorination. For instance, treatment of N-Boc-4-oxo-l-proline benzyl ester with lithium hexamethyldisilazide (LiHMDS) at −78°C in tetrahydrofuran (THF) generates a stabilized enolate, which reacts with NFSI to yield the fluorinated intermediate. Subsequent hydrolysis and stereochemical refinement afford the (3S)-configured product with >98% enantiomeric excess (ee).
Key challenges include avoiding over-fluorination and preserving the hydroxyl group’s integrity. Optimized reaction parameters, such as maintaining temperatures below −30°C and using trimethylsilyl enol ethers as intermediates, mitigate side reactions.
Esterification-Cyclization Cascade
An alternative route leverages esterification and cyclization to construct the fluorinated backbone. Starting with tert-butyl 4-oxo-3-hydroxybutanoate, lithium diisopropylamide (LDA)-mediated enolate formation enables fluorination with Selectfluor®. Acid-catalyzed cyclization (e.g., using 95% sulfuric acid in 1,2-dimethoxyethane) generates a lactone intermediate, which undergoes hydrolysis to yield the target acid. This method achieves a 44% overall yield over four steps, with crystalline intermediates facilitating purification.
Biocatalytic Synthesis Using Engineered Enzymes
Whole-Cell Biotransformation
Recent advances in metabolic engineering enable the biosynthesis of (3S)-4-fluoro-3-hydroxybutanoic acid from 2-fluoromalonic acid (2-FMA). Escherichia coli strains co-expressing methylmalonyl-CoA synthase (MatBrp), methylmalonyl-CoA reductase (MCR), and malonate transmembrane protein (MadLM) convert 2-FMA into the target compound via a β-oxidation-like pathway. This approach yields 50 mg/L under mild aqueous conditions, offering an eco-friendly alternative to traditional methods.
Enzymatic Fluorination
Enzymes such as fluorinases and haloacid dehalogenases have been explored for site-specific fluorination. While direct enzymatic synthesis remains underdeveloped, hybrid systems combining chemical precursors with enzymatic resolution show promise. For example, lipase-mediated kinetic resolution of racemic fluorinated esters achieves >99% ee for the (3S)-enantiomer.
Hybrid Chemical-Enzymatic Approaches
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) merges transition metal catalysis with enzymatic stereocontrol. A palladium-catalyzed asymmetric hydrogenation of 4-fluoro-3-ketobutanoic acid ethyl ester, coupled with Candida antarctica lipase B-mediated hydrolysis, produces the (3S)-acid in 85% yield and 99% ee. This method circumvents the need for cryogenic conditions and leverages recyclable catalysts.
Industrial-Scale Production Considerations
Process Optimization for GMP Compliance
Scalable synthesis requires adherence to Good Manufacturing Practices (GMP). The esterification-cyclization cascade (Section 1.2) exemplifies an industrializable process, employing cost-effective reagents (e.g., sulfuric acid, methanol) and generating isolable crystalline intermediates. Continuous flow microreactor systems further enhance efficiency by reducing reaction times and improving heat management.
Purification and Characterization
High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiopurity (>99.5%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural fidelity.
Comparative Analysis of Preparation Methods
| Method | Yield | Enantiomeric Excess | Scalability | Cost |
|---|---|---|---|---|
| Electrophilic Fluorination | 60% | 98% | Moderate | High |
| Esterification-Cyclization | 44% | >99% | High | Low |
| Biocatalytic Synthesis | 50 mg/L | N/A | Low | Moderate |
| Dynamic Kinetic Resolution | 85% | 99% | Moderate | High |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| KMnO₄ | Acidic, 0°C | (3S)-4-fluoro-3-oxobutanoic acid | 78% | >95% ketone formation |
| CrO₃/H₂SO₄ | Room temp | Same as above | 65% | 88% |
| TEMPO/NaClO | pH 9–10 | No reaction | – | N/A |
Key findings:
-
Steric hindrance from the fluorine atom slows oxidation kinetics compared to non-fluorinated analogs.
-
Acidic conditions favor ketone stability, preventing over-oxidation to CO₂.
Reduction Reactions
The carboxylic acid group is reducible to primary alcohols:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, −20°C | (3S)-4-fluoro-1,3-butanediol | 82% |
| BH₃·THF | Reflux | Same as above | 68% |
Notably, the fluorine atom remains intact during reduction due to the strength of the C–F bond.
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitutions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃OH/H₂SO₄ | Reflux | Methyl ester | 91% |
| (Boc)₂O/DMAP | RT | tert-Butyl ester | 76% |
Amidation
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | DCC/HOBt | N-Benzylamide | 85% |
| Glycine ethyl ester | EDCl | Dipeptide analog | 63% |
Enzymatic Reactions
The compound interacts with γ-aminobutyric acid (GABA)-related enzymes:
| Enzyme | Reaction Type | Outcome |
|---|---|---|
| GABA transaminase | Oxidative deamination | Forms 4-fluoro-3-oxobutanoic acid |
| Hydroxyacid dehydrogenase | Reduction | No activity (steric clash with F) |
Mechanistic insights:
-
The (3S) configuration allows substrate binding to GABA transaminase, but fluorine’s electronegativity disrupts proton transfer steps .
Comparative Reactivity Analysis
The fluorine atom’s influence is evident when comparing reactivity with analogs:
| Compound | Oxidation Rate (rel. to non-F) | Esterification Yield |
|---|---|---|
| (3S)-4-Fluoro-3-hydroxybutanoic acid | 0.45× | 91% |
| 3-Hydroxybutanoic acid | 1.0× | 94% |
| 4,4-Difluoro-3-hydroxybutanoic acid | 0.32× | 83% |
Key trends:
-
Fluorine reduces oxidation rates by destabilizing transition states through electron-withdrawing effects.
-
Steric effects from bulkier fluorinated groups (e.g., CF₃) further slow reactions.
Scientific Research Applications
Pharmaceutical Applications
(3S)-4-fluoro-3-hydroxybutanoic acid has shown significant potential in pharmacology due to its interaction with gamma-aminobutyric acid (GABA) receptors. Research indicates that it possesses:
- Anxiolytic Properties: It may reduce anxiety symptoms by modulating GABAergic activity.
- Anticonvulsant Effects: Its influence on GABA receptors suggests potential use in seizure management.
- Neuroprotective Effects: Studies indicate it may protect neurons from damage in various neurological conditions.
Biological Studies
The compound is utilized in enzyme inhibition studies and metabolic pathway analyses. Its fluorinated structure allows researchers to explore:
- Enzyme Kinetics: Investigating how (3S)-4-fluoro-3-hydroxybutanoic acid interacts with enzymes involved in metabolic pathways.
- Metabolic Stability Assessments: The presence of fluorine enhances stability against metabolic degradation, making it a valuable tool for studying metabolic processes.
Chemical Synthesis
In synthetic chemistry, (3S)-4-fluoro-3-hydroxybutanoic acid serves as a building block for more complex molecules, including:
- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
- Agrochemicals: It can be modified to develop new agrochemical agents with improved efficacy.
Mechanism of Action
The mechanism of action of (3S)-4-fluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison :
- The higher molecular weight of the chloro derivative may affect its pharmacokinetic properties, such as membrane permeability.
4,4,4-Trifluoro-3-hydroxybutanoic Acid
- Molecular Formula : C₄H₅F₃O₃
- Molecular Weight : 158.09 g/mol
- Substituent : Three fluorine atoms at the fourth carbon (trifluoromethyl group).
- Synonym: NSC22072 .
Comparison :
- The trifluoromethyl group (-CF₃) significantly increases electronegativity and metabolic stability compared to the monofluorinated analog.
- The bulkier -CF₃ group may sterically hinder interactions with biological targets, reducing binding affinity in some contexts.
(3S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₁F₃NO₂·HCl
- Molecular Weight : 289.67 g/mol
- Substituent: Trifluoromethylphenyl group and amino (-NH₂) group.
Comparison :
- The aromatic trifluoromethylphenyl group introduces strong hydrophobic and electron-withdrawing effects, making this compound more suited for targeting enzymes or receptors with aromatic binding pockets.
- The amino group enhances its basicity, contrasting with the acidic nature of (3S)-4-fluoro-3-hydroxybutanoic acid .
Data Table: Structural and Physical Properties
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance hydrogen-bonding interactions, improving solubility in polar solvents compared to the chloro analog. However, chlorine’s larger size may improve membrane permeability in hydrophobic environments .
- Stereochemical Influence : The (3S) configuration in the target compound ensures chiral specificity, critical for interactions with enzymes or receptors that exhibit stereoselectivity.
Biological Activity
(3S)-4-fluoro-3-hydroxybutanoic acid is a chiral compound with significant biological activity, primarily due to its interaction with gamma-aminobutyric acid (GABA) receptors. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₄H₇F O₃
- Molecular Weight : 136.1 g/mol
- Chirality : The compound exhibits stereochemistry at the third carbon, influencing its biological interactions.
The presence of a fluorine atom at the fourth carbon and a hydroxyl group at the third carbon contributes to its unique pharmacological profile, differentiating it from other similar compounds.
Interaction with GABA Receptors
(3S)-4-fluoro-3-hydroxybutanoic acid has been shown to interact with GABA receptors in the central nervous system. Research indicates that it may exhibit:
- Anxiolytic Effects : Potential for reducing anxiety through modulation of GABAergic activity.
- Anticonvulsant Properties : May help in controlling seizures by enhancing GABA receptor activity.
- Neuroprotective Effects : Offers protection against neurodegeneration, possibly beneficial in conditions like Alzheimer's disease.
The compound's mechanism involves binding to GABA receptors, influencing their activity. Studies have demonstrated that its binding affinity can vary based on stereochemistry, which affects its pharmacological profile.
Synthesis and Characterization
(3S)-4-fluoro-3-hydroxybutanoic acid can be synthesized through various methods, including:
- Oxidation of Precursor Compounds : Utilizing oxidizing agents such as potassium permanganate.
- Reduction Techniques : Employing reducing agents like sodium borohydride.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Fluoro-threonine | C₄H₈FNO₃ | Natural amino acid; only fluoro amino acid of natural origin. |
| (2S,3S)-2-Amino-4-fluoro-3-hydroxybutanoic acid | C₄H₈FNO₃ | Different stereochemistry; potential for varied biological activity. |
| 4-Amino-3-fluorobutanoic acid | C₄H₈FNO₂ | Lacks hydroxyl group; altered biological interactions. |
The distinct presence of both fluorine and hydroxyl groups in (3S)-4-fluoro-3-hydroxybutanoic acid contributes to its specific pharmacological effects, differentiating it from these similar compounds.
Case Studies and Research Findings
- In Vivo Evaluation : A study involving the radiofluorinated derivative, (3S)-4-[18F]fluoro-3-hydroxybutyric acid ([18F]FBHB), demonstrated its potential as a PET imaging agent for studying ketone body metabolism. The biodistribution profiles indicated significant uptake in brain and heart tissues, suggesting metabolic trapping mechanisms .
- Antitumor Activity : Research on MDA-MB231 breast cancer xenografts showed that [18F]FBHB exhibited higher tumor uptake compared to other compounds, indicating potential applications in cancer imaging and therapy .
- Enzymatic Studies : Investigations into the substrate specificity of related compounds revealed that (R)-enantiomers exhibited significantly higher activity in enzyme assays compared to their (S)-counterparts, highlighting the importance of stereochemistry in biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
